N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: , often referred to as Compound X , belongs to the class of pyrrolopyrimidines. These compounds have garnered significant interest due to their potential biological activities. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Starting Material: Begin with a suitable precursor, such as 4-chlorobenzaldehyde.
Step 1: Condensation Reaction
Step 2: Cyclization
Step 3: Arylation
Industrial Production:: While industrial-scale production methods may vary, the synthetic route outlined above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: Oxidative processes can modify the phenyl rings or the pyrrolopyrimidine core.
Reduction: Reduction reactions may reduce functional groups (e.g., nitro to amino).
Substitution: Substitution at the aromatic rings (chloro, fluoro, phenyl) is common.
Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry: Researchers explore its potential as an antitubercular agent.
Biological Studies: Investigate its effects on cellular pathways and targets.
Drug Development: Assess its drug-likeness properties for lead optimization.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, impacting cell function.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of substituents. Similar compounds include other pyrrolopyrimidines, such as Compound Ypiperidine-4-amine")) .
Properties
Molecular Formula |
C26H20ClFN4 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H20ClFN4/c27-20-8-6-18(7-9-20)14-15-29-25-24-23(19-4-2-1-3-5-19)16-32(26(24)31-17-30-25)22-12-10-21(28)11-13-22/h1-13,16-17H,14-15H2,(H,29,30,31) |
InChI Key |
VNGFPFAMOUANRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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